molecular formula C14H19FN2O2S B6699305 N-(2-fluoro-6-methoxyphenyl)-5-methyl-1,4-thiazepane-4-carboxamide

N-(2-fluoro-6-methoxyphenyl)-5-methyl-1,4-thiazepane-4-carboxamide

Cat. No.: B6699305
M. Wt: 298.38 g/mol
InChI Key: MIKVWMNBDXWHCV-UHFFFAOYSA-N
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Description

N-(2-fluoro-6-methoxyphenyl)-5-methyl-1,4-thiazepane-4-carboxamide is a synthetic organic compound that belongs to the class of thiazepane derivatives This compound is characterized by the presence of a thiazepane ring, which is a seven-membered ring containing both sulfur and nitrogen atoms

Properties

IUPAC Name

N-(2-fluoro-6-methoxyphenyl)-5-methyl-1,4-thiazepane-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O2S/c1-10-6-8-20-9-7-17(10)14(18)16-13-11(15)4-3-5-12(13)19-2/h3-5,10H,6-9H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIKVWMNBDXWHCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCSCCN1C(=O)NC2=C(C=CC=C2F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluoro-6-methoxyphenyl)-5-methyl-1,4-thiazepane-4-carboxamide typically involves multiple steps:

    Formation of the Thiazepane Ring: The initial step often involves the cyclization of a suitable precursor to form the thiazepane ring. This can be achieved through the reaction of a thiol with an amine under acidic or basic conditions.

    Introduction of the Fluoro and Methoxy Groups: The phenyl ring is functionalized with fluoro and methoxy groups through electrophilic aromatic substitution reactions. Fluorination can be carried out using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor, while methoxylation can be achieved using methanol in the presence of a catalyst.

    Carboxamide Formation: The final step involves the introduction of the carboxamide group. This can be done by reacting the intermediate compound with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazepane ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine under suitable conditions using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluoro and methoxy groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions, where they can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition or receptor binding.

    Medicine: It may have potential therapeutic applications, such as in the development of drugs targeting specific diseases or conditions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-(2-fluoro-6-methoxyphenyl)-5-methyl-1,4-thiazepane-4-carboxamide exerts its effects depends on its interaction with molecular targets. The fluoro and methoxy groups can enhance binding affinity to specific receptors or enzymes, while the thiazepane ring can provide structural rigidity and specificity. The carboxamide group can participate in hydrogen bonding, further stabilizing the interaction with the target.

Comparison with Similar Compounds

Similar Compounds

    N-(2-fluoro-6-methoxyphenyl)-1,4-thiazepane-4-carboxamide: Lacks the methyl group, which may affect its binding properties and reactivity.

    N-(2-fluoro-6-methoxyphenyl)-5-methyl-1,4-thiazepane-4-sulfonamide: Contains a sulfonamide group instead of a carboxamide, which can alter its chemical and biological properties.

Uniqueness

N-(2-fluoro-6-methoxyphenyl)-5-methyl-1,4-thiazepane-4-carboxamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both fluoro and methoxy groups on the phenyl ring, along with the thiazepane and carboxamide moieties, makes it a versatile compound for various applications.

This detailed overview provides a comprehensive understanding of this compound, from its synthesis to its applications and unique properties

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